16-Oxo-palmitate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

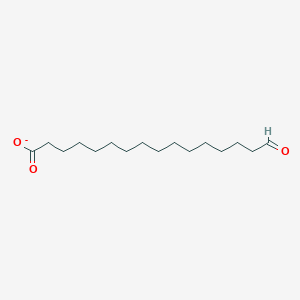

16-oxohexadecanoate is an omega-oxo fatty acid anion that is the conjugate base of 16-oxohexadecanoic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is an omega-oxo fatty acid anion, an aldehydic acid anion and a long-chain fatty acid anion. It is a conjugate base of a 16-oxohexadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

16-Oxo-palmitate is classified as an omega-oxo fatty acid, derived from palmitic acid. Its molecular structure includes a ketone functional group at the 16th carbon position of the fatty acid chain. This modification alters its biological activity compared to its parent compound, palmitic acid, enhancing its role in metabolic pathways and cellular signaling.

Metabolic Research Applications

a. Role in Fatty Acid Metabolism

Recent studies have indicated that this compound may play a significant role in regulating fatty acid metabolism. It has been identified as a potential biomarker for metabolic disorders, particularly in conditions associated with altered lipid metabolism . The compound's presence in plasma has been linked to non-invasive diagnostic methods for various metabolic diseases, including obesity and diabetes.

b. Influence on PPAR Activity

Research has demonstrated that compounds similar to this compound can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid and glucose metabolism . These receptors are significant drug targets for treating metabolic disorders. The dual specificity of certain oxo-fatty acids towards PPARα and PPARγ suggests that this compound could be developed into a therapeutic agent with fewer side effects compared to existing drugs .

Drug Development

a. Potential Therapeutic Uses

The identification of this compound as a PPAR modulator opens avenues for developing new drugs aimed at treating conditions like diabetes and metabolic syndrome. By acting on PPAR pathways, these drugs could improve insulin sensitivity and lipid profiles without the adverse effects commonly associated with current therapies .

b. Marine-Derived Compounds

Studies involving marine organisms have highlighted the potential of isolating oxo-fatty acids like this compound for drug development . The bioassay-guided screening of marine extracts has shown promising results in identifying compounds that can modulate PPAR activity, paving the way for novel therapeutic strategies.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| PMC5484098 | Identified oxo-fatty acids from Chaetoceros karianus with dual PPARα/γ activity | Potential for developing safer PPAR-targeting drugs |

| PMC6430740 | Found this compound as a potential plasma biomarker | Non-invasive diagnostics for metabolic disorders |

| Nature 2023 | Inhibition of fatty acid oxidation improves cardiomyocyte proliferation | Suggests therapeutic roles in cardiac regeneration |

Analyse Chemischer Reaktionen

Jones Oxidation

Bifunctional fatty acids like 16-oxo-palmitate are produced through Jones oxidation (CrO₃ in H₂SO₄), converting primary alcohols to ketones. For example:

-

Substrate : ω-hydroxy-palmitate

-

Reagents : CrO₃, H₂SO₄, acetone

Swern Oxidation

This method oxidizes alcohols to aldehydes or ketones under mild conditions:

-

Reagents : Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine

-

Application : Used to generate intermediates (e.g., aldehydes 6 and 7 in precursor synthesis) .

Alkyne Zipper Reaction

Internal alkynes are isomerized to terminal alkynes for chain elongation:

-

Conditions : NH₃(l), Li/NH₃

-

Outcome : Produces precursors for this compound synthesis via subsequent oxidation .

Metabolic Pathways

This compound undergoes β-oxidation and enzymatic modifications in biological systems:

β-Oxidation

In myocardial tissue, this compound is metabolized via β-oxidation to shorter-chain products:

-

Primary Metabolite : 4-oxo-butyric acid (detected via HPLC) .

-

Enzymes : Acyl-CoA dehydrogenases, hydratases.

Conversion to Sphingolipids

Palmitate derivatives are precursors for ceramide synthesis:

-

Key Enzyme : Serine palmitoyltransferase (SPT)

Chemical Reactivity

The ketone group at C16 drives diverse reactions:

Reduction

Nucleophilic Addition

-

Example : Condensation with hydrazines to form hydrazones.

Photochemical Stability

-

Stable under UV light, making it suitable for radiotracer applications (e.g., ⁹⁹ᵐTc-labeled derivatives) .

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 9.786 (t, J = 1.8 Hz, 1H, -CHO); δ 2.54 (m, 2H, -CH₂-CO-) |

| ¹³C NMR | δ 209.5 (C=O); δ 34.1 (-CH₂-CO-); δ 24.8–29.7 (aliphatic chain) |

| HRMS (ESI-) | m/z 267.1966 [M–H]⁻ (calc. 267.1960) |

Table 2: Metabolic Byproducts in Mice

| Tissue | Major Metabolite | Detection Method | Half-life (min) |

|---|---|---|---|

| Myocardium | ⁹⁹ᵐTc-CpTT-4-oxo-butyrate | HPLC | 5–10 |

| Liver | Unmodified this compound | Radioassay | >60 |

Eigenschaften

Molekularformel |

C16H29O3- |

|---|---|

Molekulargewicht |

269.4 g/mol |

IUPAC-Name |

16-oxohexadecanoate |

InChI |

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)/p-1 |

InChI-Schlüssel |

NKVUEIHJDGURIA-UHFFFAOYSA-M |

Kanonische SMILES |

C(CCCCCCCC(=O)[O-])CCCCCCC=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.